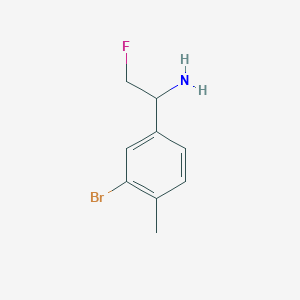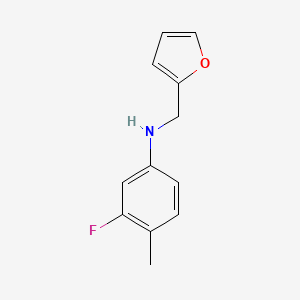![molecular formula C12H20O2 B15259135 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B15259135.png)
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dimethyl-1-oxaspiro[55]undecan-7-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings This compound belongs to the class of spiroketals, which are known for their intriguing conformational and stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one typically involves the formation of the spiroketal structure through cyclization reactions. One common method includes the reaction of a suitable diketone with a diol under acidic conditions to form the spiroketal ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiroketal structure can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one exerts its effects involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro ring.
Bis(1,3-oxathiane) spiranes: Compounds with two oxathiane rings connected by a spiro carbon.
Uniqueness: 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one is unique due to its specific substitution pattern and the presence of methyl groups at positions 9 and 11.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
7,9-dimethyl-1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C12H20O2/c1-9-7-10(2)12(11(13)8-9)5-3-4-6-14-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
GDUHCWSKHVWJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(CCCCO2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


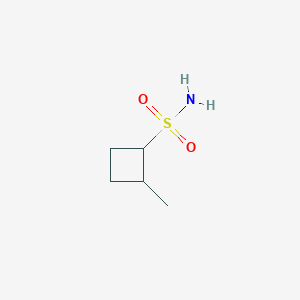
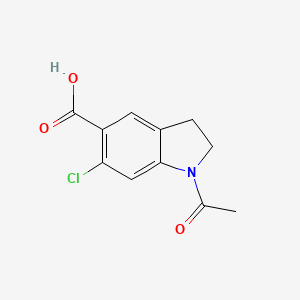

![1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15259091.png)
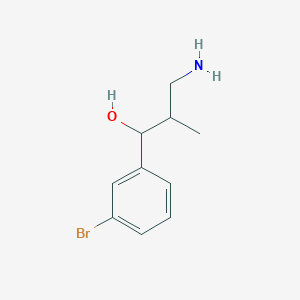

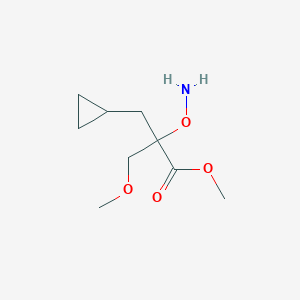
![4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15259128.png)

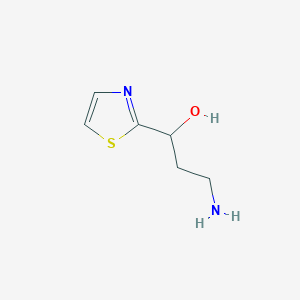
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B15259149.png)
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B15259153.png)
